molecular formula C14H12ClN3O2Pd B144232 1,10-Phenanthroline-glycine palladium(II) CAS No. 132958-37-3

1,10-Phenanthroline-glycine palladium(II)

Cat. No. B144232
CAS RN: 132958-37-3
M. Wt: 396.1 g/mol
InChI Key: QSAYSJLDPMTKTP-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of a similar compound, [Pd(nphen)(OOCMe)2∙MeOH], was achieved by dissolving palladium acetate in acetone at room temperature with magnetic stirring for 30 minutes. This was followed by the addition of 5-Nitro-1,10-phenanthroline dissolved in acetone. The resulting fine crystalline precipitate was obtained after three days of crystallization .


Chemical Reactions Analysis

Complex compounds of platinum group metals with chelating ligands (1,10-phenanthroline and its derivative 5-nitro-1,10-phenanthroline) behave as homogeneous catalysts for various reactions . They are used in the low-temperature copolymerization of carbon monoxide and styrol, re-etherification of vinyl ethers, oxidative coupling of methylbenzoate into various isomers of dimethyl ether of dibenzoic acid, and for the regioselective catalytic activation of C–H bonds in the presence of additional metals .

Safety and Hazards

The safety data sheet for Dichloro(1,10-phenanthroline)palladium(II) suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-aminoacetate;palladium(2+);1,10-phenanthroline;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2.C2H5NO2.ClH.Pd/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3-1-2(4)5;;/h1-8H;1,3H2,(H,4,5);1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAYSJLDPMTKTP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C(C(=O)[O-])N.[Cl-].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50927879
Record name Palladium(2+) chloride aminoacetate--1,10-phenanthroline (1/1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,10-Phenanthroline-glycine palladium(II)

CAS RN

132958-37-3
Record name 1,10-Phenanthroline-glycine palladium(II)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132958373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palladium(2+) chloride aminoacetate--1,10-phenanthroline (1/1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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